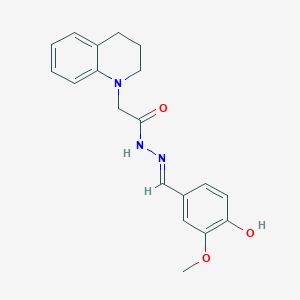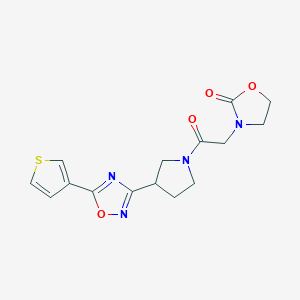![molecular formula C19H22N4O4 B2981048 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1448071-92-8](/img/structure/B2981048.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to the queried chemical has focused on their interaction with biological receptors. For example, studies on cannabinoid receptor antagonists provide insights into molecular interactions and the development of pharmacophore models. These models help in understanding how modifications in the molecular structure could influence binding affinity and activity at specific receptors (Shim et al., 2002). Such research is crucial for designing new therapeutic agents targeting cannabinoid receptors.
Antimicrobial Activity
Another significant area of research involves the synthesis and evaluation of compounds with potential antimicrobial properties. Studies have shown that various piperazine and pyrazole derivatives exhibit antibacterial and antifungal activities. These findings are valuable for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel et al., 2011; Pancholia et al., 2016).
Anticancer Research
Compounds with structural similarities have been explored for their anticancer activities. For instance, the design and synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed potential as anti-mycobacterial chemotypes, indicating a promising avenue for developing new anticancer agents (Pancholia et al., 2016).
Structural and Mechanistic Insights
Research on the structural characterization and mechanism of action of related compounds provides fundamental insights into how these molecules interact with biological targets. Such studies are essential for the rational design of drugs with improved efficacy and reduced side effects. Detailed structural analysis, including X-ray crystallography and molecular modeling, aids in understanding the molecular basis of activity and specificity (Prasad et al., 2018).
Mechanism of Action
Target of Action
It is associated withNeuronal Signaling and Adrenergic Receptor . These targets play a crucial role in transmitting signals across neurons and are involved in various physiological responses.
Mode of Action
It is suggested that the compound may stimulate the brain cortex in a “dopaminergic” type during treatment . This implies that the compound might interact with its targets by mimicking the action of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 50% is cleared within 48 hours . Approximately 25% is excreted via bile . These properties impact the compound’s bioavailability and duration of action.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and survival.
Cellular Effects
In terms of cellular effects, similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that this compound could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown good selectivity between cancer cells and normal cells . This suggests that the effects of this compound on cellular function may change over time.
Metabolic Pathways
It is known that similar compounds have a half-life of 1.7 to 6.9 hours and are primarily excreted in the urine as metabolites .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(15-11-18-23(20-15)4-1-9-25-18)22-7-5-21(6-8-22)12-14-2-3-16-17(10-14)27-13-26-16/h2-3,10-11H,1,4-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLTHQLNKUKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)
![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)



